methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
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Overview
Description
Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific steps for this compound may include:
Bromination: Introduction of the bromine atom at the 4-position of the indole ring using bromine or a brominating agent.
Fluorination: Introduction of the fluorine atom at the 5-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Esterification: Formation of the carboxylate ester at the 7-position using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS).
Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated indole derivatives .
Scientific Research Applications
Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-indole-7-carboxylate: Similar structure but lacks the fluorine atom.
Methyl 5-fluoro-1H-indole-7-carboxylate: Similar structure but lacks the bromine atom.
Methyl 4-chloro-5-fluoro-1H-indole-7-carboxylate: Similar structure but with chlorine instead of bromine.
Uniqueness
Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrFNO2 |
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Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-7(12)8(11)5-2-3-13-9(5)6/h2-4,13H,1H3 |
InChI Key |
BNJXCORZLBRWCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1NC=C2)Br)F |
Origin of Product |
United States |
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